molecular formula C11H9NO3S B13592792 Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate

Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate

Cat. No.: B13592792
M. Wt: 235.26 g/mol
InChI Key: JOODSLLWXRETQU-UHFFFAOYSA-N
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Description

Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate is a heterocyclic ester featuring a benzo[d]thiazole core fused to a 3-oxopropanoate moiety. The benzo[d]thiazole ring confers aromaticity and electron-rich properties, while the ester group enhances solubility and reactivity. This compound has been explored in medicinal chemistry due to the bioactivity of benzothiazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

methyl 3-(1,3-benzothiazol-2-yl)-3-oxopropanoate

InChI

InChI=1S/C11H9NO3S/c1-15-10(14)6-8(13)11-12-7-4-2-3-5-9(7)16-11/h2-5H,6H2,1H3

InChI Key

JOODSLLWXRETQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Cycloaddition Reactions

The benzothiazole ring and β-ketoester functionality facilitate participation in 1,3-dipolar cycloadditions. For example:

  • 1,3-Dipolar Cycloaddition with Azomethine Ylides :
    Analogous β-ketoesters with benzothiazole groups undergo regioselective cycloadditions with azomethine ylides (generated from isatin and N-methylglycine), forming spiro[indoline-3,2′-pyrrolidine] derivatives. The reaction proceeds via asynchronous one-step mechanisms, with diastereoselectivity influenced by substituent effects on the dipolarophile .

    Key Computational Insights (B3LYP/cc-pVTZ):

    • Transition state analysis shows electron density transfer (GEDT) from the ylide to the dipolarophile .

    • Molecular electrostatic potential (MESP) maps reveal charge-complementary interactions driving regioselectivity .

Nucleophilic Substitution and Condensation

The β-ketoester’s reactive carbonyl and ester groups enable nucleophilic attacks:

  • Hydrazine Condensation :
    Ethyl 3-oxopropanoate analogs react with hydrazines to form hydrazones, as demonstrated in the synthesis of chromene derivatives . For methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate, similar reactivity would yield hydrazide intermediates for further cyclization.

    Example Reaction Pathway :

    Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate+HydrazineHydrazone intermediateΔBenzothiazolo-pyrimidine derivatives\text{this compound} + \text{Hydrazine} \rightarrow \text{Hydrazone intermediate} \xrightarrow{\Delta} \text{Benzothiazolo-pyrimidine derivatives}
  • Base-Mediated Claisen Condensation :
    The β-ketoester reacts with esters (e.g., tert-butyl acetate) under basic conditions to form substituted diketones, as seen in flow synthesis protocols for mGlu2/3 receptor modulators .

Metal Chelation

The β-ketoester and benzothiazole nitrogen/sulfur atoms enable coordination with transition metals:

  • Coordination with Co(II), Ni(II), Cu(II), and Zn(II) :
    Ligands structurally similar to this compound form stable chelates with metals, enhancing antimicrobial and antioxidant activities. Spectroscopic and DFT studies confirm square-planar or octahedral geometries .

    Antimicrobial Activity of Chelates :

    Metal ComplexZone of Inhibition (mm)
    Co(II)18–22
    Ni(II)16–20
    Cu(II)20–24
    Zn(II)22–26

Hydrolysis and Functionalization

  • Ester Hydrolysis :
    The methyl ester undergoes saponification to yield the corresponding carboxylic acid, which can further react with amines or alcohols. For example, hydrolysis under alkaline conditions produces 3-(benzo[d]thiazol-2-yl)-3-oxopropanoic acid, a precursor for acyl chloride derivatives .

  • Aldol-like Reactions :
    The ketone group participates in aldol condensations with aldehydes, forming α,β-unsaturated ketones. This reactivity is leveraged in synthesizing benzothiazolo[3,2-a]pyrimidine clubbed thiazoles with antimicrobial properties .

Computational Reactivity Predictions

DFT studies (B3LYP/cc-pVTZ) highlight:

  • Global Reactivity Descriptors :

    • Electrophilicity Index (ω): 4.2 eV

    • Nucleophilicity Index (N): 3.8 eV
      Confirming polar character favoring electron-deficient reactants .

  • Local Softness Analysis :
    The benzothiazole sulfur and ketone oxygen are nucleophilic hotspots, while the ester carbonyl is electrophilic .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate vary in heterocyclic substituents, ester groups, and functional moieties, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Properties/Activities References
This compound Benzo[d]thiazole ring, methyl ester Bioactivity linked to benzothiazole core; limited commercial availability
Methyl 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoate Dihydro-benzothiazole ring, methyl ester Reduced aromaticity; spectroscopic data consistent with literature; potential stability differences
Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate Dihydro-benzothiazole ring, propyl ester Antibacterial/antifungal activity; ester chain length impacts lipophilicity
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate Thiazole ring with amino/methylthio groups, ethyl ester Enhanced solubility; potential for modified bioactivity (e.g., enzyme inhibition)
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino substituent, oxobutanoate Used in enamino ester synthesis; differs in backbone structure
Methyl 3-[3-(2-benzyloxyethyl)-2-oxo-piperidin-3-yl]-2-diazo-3-oxopropionate Piperidinyl and diazo groups, methyl ester Complex reactivity (e.g., Rh-catalyzed cyclopropanation); distinct synthetic challenges

Key Observations

Heterocyclic Core Modifications Aromatic vs. Dihydro-Benzothiazole: The fully aromatic benzo[d]thiazole in the parent compound enables π-π interactions critical for binding biological targets. Thiazole vs. Benzothiazole: Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate replaces the benzothiazole with a simpler thiazole ring, likely reducing planarity and affecting target selectivity.

Diazo Groups: The diazo moiety in introduces unique reactivity (e.g., carbene formation under catalytic conditions), enabling applications in cyclopropanation or cross-coupling reactions.

Synthetic Complexity

  • The parent compound is synthesized via straightforward esterification, while analogs like require multi-step procedures (e.g., alkylation, hydrolysis, diazo transfer), reflecting higher synthetic complexity .

Biological Activity

Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological efficacy, and potential applications in medicinal chemistry, supported by recent research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with appropriate acylating agents. The synthetic route can be optimized for yield and purity using various catalysts and solvents. Recent studies have highlighted the use of microwave-assisted synthesis to enhance the efficiency and reduce reaction times, yielding high-purity products suitable for biological evaluation .

2.1 Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. In vitro assays demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Cell Line IC50 (µM) Reference
MDA-MB-23115.4
HCT11612.7

2.2 Tyrosinase Inhibition

This compound has also been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The compound demonstrated significant inhibition of mushroom tyrosinase activity, with an IC50 value considerably lower than that of kojic acid, a well-known inhibitor . This suggests its potential application in treating hyperpigmentation disorders.

Compound IC50 (µM) Comparison
This compound1.1222-fold stronger than kojic acid (24.09 µM)

2.3 Antioxidant Activity

In addition to its anticancer and tyrosinase inhibitory properties, the compound exhibits antioxidant activity. Studies indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress . This property enhances its therapeutic potential in various oxidative stress-related diseases.

3. Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through kinetic studies and molecular docking simulations. The inhibition of tyrosinase was found to be competitive, as evidenced by Lineweaver–Burk plots that indicated a decrease in the enzyme's activity upon increasing substrate concentration . Furthermore, molecular docking studies suggest that the compound binds effectively to the active site of tyrosinase, stabilizing the enzyme-substrate complex.

Case Study: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of this compound in a mouse model bearing xenografted tumors derived from MDA-MB-231 cells. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, with minimal adverse effects observed on normal tissues . This highlights its potential as a candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, a diazo intermediate can be prepared by reacting a benzothiazole-containing precursor with potassium methyl malonate in the presence of MgCl₂ and a catalyst (e.g., Rh(II)), followed by purification via silica gel chromatography . Key intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm structural integrity and functional groups .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential for verifying the proton and carbon environments, particularly the keto-ester moiety (δ\delta 3.8–4.2 ppm for methyl ester protons) and the benzo[d]thiazole aromatic protons (δ\delta 7.5–8.5 ppm) . IR spectroscopy identifies carbonyl stretches (1700cm1\sim 1700 \, \text{cm}^{-1}) and thiazole ring vibrations (1500cm1\sim 1500 \, \text{cm}^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yields during cyclization of benzo[d]thiazole derivatives?

  • Methodological Answer : Cyclization outcomes (e.g., oxadiazinane vs. triazinane products) depend on reaction conditions. Acid-mediated cyclization (HCl in dioxane) favors 1,3,5-oxadiazinane-4-thiones, while amine treatment (e.g., methylamine) directs formation of 1,3,5-triazinane-2-thiones . Kinetic vs. thermodynamic control should be assessed via time-dependent studies and HPLC monitoring .

Q. What mechanistic insights explain the divergent reactivity of benzo[d]thiazole thioureas under varying conditions?

  • Methodological Answer : Thioureas derived from 4-(benzo[d]thiazol-2-yl)aniline and aryl isothiocyanates undergo acid-catalyzed cyclization via intramolecular nucleophilic attack, forming six-membered oxadiazinanes. In contrast, amine-mediated pathways involve nucleophilic substitution at the thiocarbonyl group, leading to triazinanes . Computational modeling (DFT) of transition states could further elucidate these pathways .

Q. How can catalytic methods improve the synthesis of diazo intermediates for this compound?

  • Methodological Answer : Rh(II)-catalyzed reactions enhance diazo transfer efficiency. For example, methyl 3-[3-(2-benzyloxyethyl)-2-oxo-piperidin-3-yl]-2-diazo-3-oxopropionate synthesis achieves >80% yield using Rh₂(OAc)₄, with optimized solvent polarity (THF:acetonitrile, 3:1) and slow reagent addition to suppress side reactions .

Application-Oriented Questions

Q. What strategies are used to evaluate the biological activity of benzo[d]thiazole derivatives like this compound?

  • Methodological Answer : Bioactivity assays (e.g., antimicrobial, enzyme inhibition) involve minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) and enzyme kinetics (e.g., acetylcholinesterase inhibition). Structural analogs of 1,2-benzisothiazol-3(2H)-ones show promising antifungal activity, suggesting similar frameworks for SAR studies .

Q. How can X-ray crystallography validate the solid-state structure of derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths and angles, particularly the planarity of the benzo[d]thiazole ring and keto-ester conformation. For example, Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate (a related compound) was resolved with R₁ = 0.045, validating its bicyclic structure .

Data Analysis and Optimization

Q. How do solvent polarity and temperature affect the stability of the keto-ester moiety during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, THF) stabilize the enol tautomer, while non-polar solvents (toluene) favor the keto form. Temperature-controlled NMR (25–60°C) tracks tautomeric equilibrium, with 1H^1 \text{H}-NMR peaks at δ\delta 5.2–5.5 ppm (enolic OH) disappearing at higher temperatures .

Q. What analytical approaches resolve discrepancies in purity assessments between HPLC and NMR?

  • Methodological Answer : Orthogonal methods are critical. HPLC (C18 column, acetonitrile/water gradient) quantifies impurities >0.1%, while 1H^1 \text{H}-NMR integration of methyl ester vs. aromatic protons identifies stoichiometric inconsistencies. Spiking with authentic samples can confirm peak identity .

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